2-Acetamido-3-methoxypropanoic acid
Overview
Description
“2-Acetamido-3-methoxypropanoic acid” is a chemical compound . It is also known as “N-Acetyl-O-methylserine” and "Alanine, N-acetyl-3-methoxy-" .
Synthesis Analysis
The synthesis of “2-Acetamido-3-methoxypropanoic acid” involves several stages . In one method, the compound “®-2-N-acetamido-3-methoxypropionic acid” is reacted with “1-hydroxy-pyrrolidine-2,5-dione” and “1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride” in chloroform . In another method, “®-2-N-acetamido-3-methoxypropionic acid” is reacted with “4-methyl-morpholine” and “isobutyl chloroformate” in tetrahydrofuran .
Molecular Structure Analysis
The molecular structure of “2-Acetamido-3-methoxypropanoic acid” is represented by the formula C6H11NO4 . The InChI code for this compound is 1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10) .
Chemical Reactions Analysis
The chemical reactions involving “2-Acetamido-3-methoxypropanoic acid” are complex and involve multiple stages . For instance, in one reaction, “®-2-N-acetamido-3-methoxypropionic acid” is reacted with “benzylamine” in tetrahydrofuran .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Acetamido-3-methoxypropanoic acid” include a molecular weight of 161.16 , a melting point of 108-110 . The compound is a powder at room temperature .
Scientific Research Applications
Structural Analysis and Anticonvulsant Activity
- Anticonvulsant Compounds : A study by Camerman et al. (2005) on the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide derivatives revealed insights into their anticonvulsant activities. The analysis showed that these compounds possess structural features potentially responsible for their anticonvulsant properties, suggesting a basis for the development of new antiepileptic drugs Camerman, A., Hempel, A., Mastropaolo, D., & Camerman, N. (2005). Acta Crystallographica. Section C, Crystal Structure Communications.
Enzymatic Kinetic Resolution
- Enzymatic Kinetic Resolution : Olah et al. (2018) explored the use of 2-alkoxyacetates as acylating agents in the kinetic resolution of racemic amines. This research demonstrated the high efficiency of isopropyl 2-propoxyacetate in continuous-flow kinetic resolutions, offering valuable methodology for producing enantiomerically pure compounds Olah, M., Kovacs, D. L., Katona, G., Hornyánszky, G., & Poppe, L. (2018). Tetrahedron.
Neuroprotective Properties
- Neuroprotective Effects : Kim and Kim (2000) identified phenylpropanoid esters of rhamnose, isolated from Scrophularia buergeriana, showing significant protective effects against glutamate-induced neurotoxicity. These findings suggest potential applications of related compounds in preventing neurodegeneration Kim, S., & Kim, Y. (2000). Phytochemistry.
Synthetic Applications
- Synthetic Utilization : Gutmann et al. (2012) demonstrated the safe use of hydrazoic acid in a continuous flow reactor for synthesizing 5-substitued-1H-tetrazoles and N-(2-azidoethyl)acylamides. This process highlights the utility of hazardous reactions conducted safely under controlled conditions, paving the way for novel synthetic routes in organic chemistry Gutmann, B., Obermayer, D., Roduit, J., Roberge, D., & Kappe, C. (2012). Journal of Flow Chemistry.
Antibacterial Activity
- Zinc Complexes with Antibacterial Activity : Chohan et al. (2003) reported on zinc complexes of benzothiazole-derived Schiff bases, showing antibacterial properties against various pathogenic strains. This work emphasizes the potential of 2-acetamido derivatives in the development of new antibacterial agents Chohan, Z., Scozzafava, A., & Supuran, C. (2003). Journal of Enzyme Inhibition and Medicinal Chemistry.
Safety And Hazards
properties
IUPAC Name |
2-acetamido-3-methoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNGNSKFWTZCJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596465 | |
Record name | N-Acetyl-O-methylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3-methoxypropanoic acid | |
CAS RN |
98632-99-6 | |
Record name | N-Acetyl-O-methylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.